4-Fluoro-3-[(methylamino)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-fluoro-3-(methylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWRRYMGLPFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(methylamino)methyl]benzonitrile typically involves the reaction of 4-fluorobenzonitrile with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(methylamino)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
4-Fluoro-3-[(methylamino)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and protein interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(methylamino)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The following table summarizes structural analogs of 4-Fluoro-3-[(methylamino)methyl]benzonitrile, highlighting differences in substituents, synthesis yields, and applications:
Detailed Comparative Analysis
Physicochemical Properties
- Fluorine substitution improves metabolic stability and lipophilicity. For example, 4-Fluoro-2-(hydroxymethyl)benzonitrile exhibits higher polarity due to the hydroxymethyl group, limiting blood-brain barrier penetration compared to the target compound .
- The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzonitrile increases electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution .
Therapeutic Potential
- (R)-3-((3-Amino-4-fluorophenyl)(cyclopropylmethylamino)methyl)benzonitrile oxalate demonstrates enhanced selectivity for neuronal targets due to its cyclopropylmethylamino group, a feature absent in the target compound .
Biological Activity
4-Fluoro-3-[(methylamino)methyl]benzonitrile is a synthetic compound with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol. Its structure features a fluorine atom and a benzonitrile moiety, which are critical for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological targets.
The presence of the nitrile group and the fluorine atom in this compound contributes to its unique chemical reactivity. It can undergo hydrolysis to form carboxylic acids or amides, and the methylamino group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in lipid metabolism and inflammatory responses. The compound's structural features suggest potential interactions with biological targets related to neurodegenerative disorders and cancer. Initial findings have shown that it may influence pathways associated with inflammation and cell proliferation.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets. The data suggest that it may interact with enzymes critical for metabolic processes, providing insights into its mechanism of action. Further investigations are required to comprehensively map these interactions and assess their implications for drug development.
Case Studies
- Neurodegenerative Disorders : Research indicates that compounds similar to this compound have shown promise in modulating pathways involved in neurodegeneration. For instance, studies on related compounds have demonstrated their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease.
- Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For example, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Fluoro-4-methylbenzonitrile | C₈H₆FN | Lacks the methylamino group; used in similar contexts |
| 4-Fluoro-3-(dimethylaminomethyl)benzonitrile | C₁₀H₁₂FN | Contains dimethylamine; potentially more lipophilic |
| 2-Fluoro-5-(methylaminomethyl)benzonitrile | C₉H₁₀FN | Different substitution pattern; varying biological activity |
This table illustrates variations in functional groups that can significantly influence biological activities and chemical properties, highlighting the uniqueness of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
